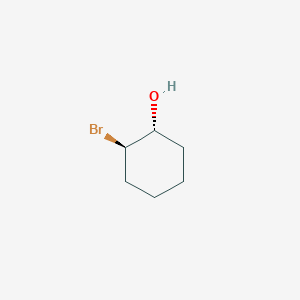

(1R,2R)-2-bromocyclohexan-1-ol

Description

Contextual Significance in Cyclohexane (B81311) Stereochemistry

The stereochemistry of (1R,2R)-2-bromocyclohexan-1-ol is intrinsically linked to the principles of conformational analysis in cyclohexane systems. The "trans" relationship between the bromine and hydroxyl groups dictates that they reside on opposite faces of the cyclohexane ring. This leads to a conformational equilibrium between two primary chair forms: the diequatorial and the diaxial conformers.

The diequatorial conformer is generally considered to be the more stable of the two in non-polar solvents. This preference is attributed to the minimization of steric hindrance, as placing the bulky bromine atom and the hydroxyl group in the more spacious equatorial positions reduces unfavorable 1,3-diaxial interactions. However, the conformational equilibrium can be influenced by solvent effects. In polar solvents capable of hydrogen bonding, the diaxial conformer can be stabilized through intermolecular hydrogen bonds. Furthermore, intramolecular hydrogen bonding between the equatorial hydroxyl group and the equatorial bromine atom can also play a role in stabilizing the diequatorial conformation.

The rigid conformational preferences of this compound are paramount to its utility in synthesis. The well-defined spatial arrangement of the reactive functional groups allows for a high degree of stereocontrol in subsequent reactions. For instance, the treatment of this compound with a strong base proceeds through an intramolecular S_N2 reaction, where the alkoxide formed from the deprotonation of the hydroxyl group attacks the carbon bearing the bromine atom from the backside. researchgate.netcopernicus.org This reaction is highly stereospecific and leads to the formation of a single enantiomer of cyclohexene (B86901) oxide. This transformation highlights how the inherent stereochemistry of the starting material directly translates to the stereochemistry of the product.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol nih.gov |

| CAS Number | 2425-33-4 nih.govmolport.com |

| Appearance | Colorless liquid |

| Melting Point | 27 °C auremn.org.br |

| Boiling Point | 225.5 °C at 760 mmHg auremn.org.br |

Spectroscopic Data for trans-2-Bromocyclohexanol

| Spectroscopic Technique | Data |

|---|---|

| ¹H NMR | Spectral data for this compound can be found in various databases, though specific chemical shifts can vary based on the solvent and experimental conditions. nih.gov |

| ¹³C NMR | Predicted and experimental spectral data are available in chemical databases such as PubChem and ChemSpider. nih.govchemexper.com |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for the O-H and C-Br stretching vibrations. The position of the O-H stretch can provide insights into the extent of intra- and intermolecular hydrogen bonding, which in turn relates to the conformational equilibrium of the molecule. researchgate.net |

Overview of Academic Research Trajectories for this compound

The academic interest in this compound stems from its role as a versatile chiral precursor for a variety of valuable organic molecules. Research has primarily focused on its application in stereoselective synthesis, where its defined stereochemistry is exploited to construct new stereocenters with high fidelity.

One of the most prominent applications of this compound is in the synthesis of enantiomerically pure epoxides, as previously mentioned. The resulting cyclohexene oxide is a valuable intermediate that can undergo ring-opening reactions with a wide range of nucleophiles to afford a diverse array of trans-1,2-disubstituted cyclohexanes. This strategy has been employed in the synthesis of various biologically active molecules and natural products.

Furthermore, this compound and its derivatives have been utilized in kinetic resolutions. In a kinetic resolution, a racemic mixture of a chiral compound reacts with a chiral reagent or catalyst, leading to a difference in the reaction rates of the two enantiomers. This allows for the separation of the enantiomers. For instance, enzymatic kinetic resolutions of related azido- and amino-cyclohexanols have been reported, highlighting the potential for creating enantiomerically enriched building blocks from racemic mixtures.

While direct total syntheses of complex natural products like (+)-zeylenol or antiviral drugs such as Oseltamivir starting specifically from this compound are not prominently detailed in general searches, the fundamental transformations it enables are cornerstones of such synthetic endeavors. For example, the synthesis of Oseltamivir often involves intermediates with stereochemistry that can be conceptually derived from cyclohexene oxide, the direct product of this compound cyclization. chemexper.com The principles of using such chiral cyclohexane scaffolds are central to the stereocontrolled synthesis of many pharmaceutical agents.

The research trajectories for this compound continue to expand as new synthetic methodologies are developed. Its ability to serve as a reliable and predictable source of chirality makes it a valuable tool in the arsenal (B13267) of synthetic organic chemists aiming to construct complex, three-dimensional molecules with high levels of stereochemical precision. The ongoing exploration of its reactivity with novel reagents and catalytic systems promises to further broaden its applications in the synthesis of compounds with significant biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-bromocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMCLCZHZXKWRV-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity and Transformations of 1r,2r 2 Bromocyclohexan 1 Ol

Intramolecular Cyclization Reactions

The proximity of the hydroxyl and bromo substituents on the cyclohexane (B81311) ring facilitates intramolecular cyclization reactions, leading to the formation of cyclic ethers.

Base-Mediated Epoxide Formation

The treatment of (1R,2R)-2-bromocyclohexan-1-ol, a type of halohydrin, with a strong base is a classic method for synthesizing epoxides. chegg.comlibretexts.org This reaction proceeds through an intramolecular variation of the Williamson ether synthesis. youtube.comyoutube.com

The mechanism for base-mediated epoxide formation from this compound involves a sequential, two-step process:

Deprotonation: A strong base, such as sodium hydroxide (B78521) (NaOH), first deprotonates the hydroxyl group. youtube.comyoutube.com This acid-base reaction is rapid and results in the formation of a transient alkoxide intermediate, (1R,2R)-2-bromocyclohexan-1-olate. youtube.com The alcohol is converted into a much more potent nucleophile in this step. youtube.com

Intramolecular Nucleophilic Attack and Leaving Group Departure: The newly formed alkoxide, being negatively charged, acts as an intramolecular nucleophile. youtube.com It attacks the adjacent carbon atom that bears the bromine atom. youtube.com This step proceeds via an SN2 mechanism, where the nucleophilic attack and the departure of the bromide ion (a good leaving group) occur simultaneously. youtube.comyoutube.com This concerted step results in the formation of a new carbon-oxygen bond and the closure of the three-membered epoxide ring. youtube.com The significant ring strain of approximately 13 kcal/mol in the resulting epoxide is a driving force for its subsequent reactivity, but its formation is kinetically favored due to the proximity of the reacting groups. masterorganicchemistry.comlibretexts.org

| Step | Description | Reactants | Intermediate/Transition State | Products |

| 1 | Deprotonation | This compound, Strong Base (e.g., NaOH) | (1R,2R)-2-Bromocyclohexan-1-olate anion | Alkoxide, Conjugate acid of the base |

| 2 | Intramolecular SN2 Attack | (1R,2R)-2-Bromocyclohexan-1-olate | Anti-periplanar transition state | Cyclohexene (B86901) oxide, Bromide ion |

The efficiency of the epoxide formation is highly dependent on the stereoelectronic arrangement of the reacting groups. For an SN2 reaction to occur, the nucleophile and the leaving group must adopt an anti-periplanar conformation. In the context of the cyclohexane ring, this translates to a requirement for the reacting groups to be in a trans-diaxial orientation.

In the case of this compound, the molecule exists as an equilibrium of two chair conformations. For the intramolecular cyclization to proceed, the molecule must adopt the conformation where both the hydroxyl (or alkoxide) group and the bromine atom occupy axial positions. biosynth.com This trans-diaxial arrangement aligns the orbitals of the nucleophilic oxygen and the electrophilic carbon-bromine bond optimally for the backside attack required by the SN2 mechanism. The attack of water on the initial bromonium ion during the synthesis of the halohydrin itself dictates the trans stereoselectivity, predisposing it for this cyclization. youtube.com

| Conformation | -OH Position | -Br Position | Reactivity towards Epoxidation | Reason |

| Diaxial | Axial | Axial | High | Fulfills the anti-periplanar requirement for intramolecular SN2 reaction. |

| Diequatorial | Equatorial | Equatorial | Low/None | The syn-clinal relationship between the groups prevents the necessary backside attack. |

Synthesis of Other Cyclic Ethers and Functionalized Compounds

While halohydrins are excellent precursors for epoxides, analogous intramolecular SN2 reactions can be used to synthesize larger cyclic ethers, such as four-membered (oxetane) or five-membered (tetrahydrofuran) rings. youtube.comyoutube.com This typically requires starting with a halo-alcohol where the halogen and hydroxyl groups are separated by a longer carbon chain.

However, the formation of these larger rings is generally a slower process compared to epoxide formation because the nucleophile and electrophile are further apart. youtube.com This reduced rate allows for competing intermolecular SN2 reactions, where an external nucleophile (like the hydroxide base) can attack the carbon-bearing halogen, leading to the formation of a diol as a significant byproduct. youtube.com

To favor the desired intramolecular cyclization for forming larger rings, a strong, non-nucleophilic, sterically hindered base is often employed. youtube.comyoutube.com A base like 2,6-lutidine can effectively deprotonate the alcohol without competing as a nucleophile in an intermolecular side reaction, thus promoting the formation of the cyclic ether product. youtube.com

Stereospecificity in Substitution Reactions

The stereochemistry of this compound plays a crucial role in determining the stereochemical outcome of its substitution reactions.

Nucleophilic Substitution (SN2) Mechanisms Involving the Bromine Center

The intramolecular epoxide formation is a prime example of a stereospecific SN2 reaction. youtube.com In this reaction, the alkoxide attacks the carbon atom bonded to the bromine. According to the SN2 mechanism, this attack occurs from the side opposite to the leaving group, resulting in an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comkhanacademy.org

When the (1R,2R)-2-bromocyclohexan-1-olate undergoes cyclization, the oxygen nucleophile attacks the carbon at position 2. This backside attack inverts the stereocenter at C-2 from the (R) configuration to the (S) configuration in the resulting epoxide product. The stereocenter at C-1 (the carbon with the oxygen) is not a site of reaction and retains its (R) configuration. This stereospecificity is a hallmark of the SN2 pathway and directly demonstrates the mechanistic nature of the ring closure.

Dehydrohalogenation Pathways Leading to Unsaturated Compounds

The dehydrohalogenation of 2-bromocyclohexan-1-ol isomers is highly dependent on the stereochemical relationship between the bromine and hydroxyl groups. The trans-isomer, this compound, and the cis-isomer, (1R,2S)-2-bromocyclohexan-1-ol, yield different unsaturated products under basic conditions due to distinct mechanistic pathways.

In the presence of a base, the this compound readily undergoes an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular S_N2 attack by the newly formed alkoxide on the adjacent carbon atom bearing the bromine. This reaction requires the attacking nucleophile (the alkoxide) and the leaving group (the bromide) to be in an anti-periplanar conformation. The trans-isomer can easily adopt a chair conformation where the hydroxyl and bromine groups are in a diaxial arrangement, which is ideal for the backside attack necessary for this S_N2 displacement. This efficient intramolecular cyclization results in the formation of cyclohexene oxide, a strained three-membered ether ring known as an epoxide.

Conversely, the cis-isomer is unreactive under the same conditions for epoxide formation. In the cis-isomer, the hydroxyl and bromo groups cannot achieve the required anti-periplanar (diaxial) orientation for the intramolecular S_N2 reaction to occur. Instead, treatment of the cis-isomer with a base can lead to an E2 elimination reaction to yield cyclohexanone (B45756). This process involves the base abstracting a proton from the hydroxyl-bearing carbon, leading to the expulsion of the bromide ion and formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form, yielding cyclohexanone.

The divergent reactivity of the isomers highlights the profound influence of stereochemistry on reaction mechanisms.

| Isomer | Reaction Conditions | Primary Mechanism | Major Product |

|---|---|---|---|

| This compound (trans) | Base (e.g., NaOH) | Intramolecular SN2 | Cyclohexene oxide |

| (1R,2S)-2-Bromocyclohexan-1-ol (cis) | Base (e.g., NaOH) | E2 Elimination | Cyclohexanone |

Electrophilic and Radical Bromination Research Pertaining to Derivatives

Research into the bromination of derivatives of this compound often involves studying the reactivity of related unsaturated compounds, such as cyclohexene. Cyclohexene can be considered a derivative as it is the parent alkene from which the bromohydrin is formed. The bromination of cyclohexene can proceed via either a radical or an electrophilic pathway, depending on the reaction conditions, yielding different products.

Under UV light or at high temperatures, the bromination of cyclohexene proceeds through a free-radical mechanism. The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) to generate bromine radicals (Br•). stackexchange.com A bromine radical then abstracts an allylic hydrogen from the cyclohexene ring, which is the hydrogen on the carbon adjacent to the double bond. This step is favored because it forms a resonance-stabilized allylic radical. stackexchange.com This radical then reacts with another molecule of Br₂ to form 3-bromocyclohexene (B24779) and a new bromine radical, which continues the chain reaction. This pathway is a substitution reaction, not an addition to the double bond. stackexchange.com

In the absence of UV light and at room temperature, the reaction proceeds via an electrophilic addition mechanism. chemguide.co.ukyoutube.com The electron-rich double bond of the cyclohexene acts as a nucleophile, attacking the bromine molecule. This results in the formation of a cyclic bromonium ion intermediate, with the positive charge located on the bromine atom. chemguide.co.uk The reaction is completed when a bromide ion (Br⁻) attacks one of the carbons of the bromonium ion from the side opposite the initial bromine addition (anti-addition). youtube.com This nucleophilic attack opens the three-membered ring and results in the formation of trans-1,2-dibromocyclohexane. youtube.com

| Reactant | Conditions | Mechanism | Major Product |

|---|---|---|---|

| Cyclohexene | Br2, UV light or heat | Free-Radical Substitution | 3-Bromocyclohexene |

| Cyclohexene | Br2, inert solvent (e.g., CCl4) | Electrophilic Addition | trans-1,2-Dibromocyclohexane |

Kinetic Studies of Reactivity for Isomeric Bromocyclohexan-1-ols

Kinetic studies of the isomeric 2-bromocyclohexan-1-ols reveal significant differences in their reaction rates, which are directly attributable to their stereochemistry. The E2 elimination and intramolecular S_N2 reactions are highly stereoselective, with a strong preference for an anti-periplanar arrangement of the reacting bonds.

The rate of base-induced reaction is dramatically faster for the trans-isomer than for the cis-isomer. For this compound (trans), the chair conformation with the bulky hydroxyl and bromo groups in an equatorial position is the most stable. However, the ring can flip to a less stable conformation where both groups are in an axial position. This diaxial arrangement perfectly aligns the C-O and C-Br bonds in an anti-periplanar geometry, which is optimal for the rapid intramolecular S_N2 reaction to form the epoxide.

In contrast, for the cis-isomer, the most stable chair conformation places one substituent in an axial position and the other in an equatorial position. In either of the two possible chair conformations for the cis-isomer, the hydroxyl and bromo groups are never in an anti-periplanar (diaxial) relationship. One is axial while the other is equatorial, or vice-versa. This lack of proper orbital alignment means that the intramolecular S_N2 reaction to form an epoxide is geometrically impossible. While E2 elimination to form cyclohexanone can occur, it also has stringent stereoelectronic requirements. The elimination rate for the cis-isomer is very slow because achieving an anti-periplanar arrangement between a β-hydrogen and the bromine leaving group is difficult from the stable ground-state conformation. libretexts.org Consequently, substitution reactions often predominate over elimination for the cis-isomer under conditions that lead to rapid elimination for the trans-isomer. libretexts.org

| Isomer | Reaction Pathway | Stereochemical Requirement | Observed Reaction Rate |

|---|---|---|---|

| This compound (trans) | Epoxide Formation (Intramolecular SN2) | Anti-periplanar (diaxial) OH and Br | Fast |

| (1R,2S)-2-Bromocyclohexan-1-ol (cis) | Epoxide Formation (Intramolecular SN2) | Anti-periplanar (diaxial) OH and Br | Extremely slow / Does not occur |

| (1R,2S)-2-Bromocyclohexan-1-ol (cis) | Ketone Formation (E2 Elimination) | Anti-periplanar H and Br | Slow |

Advanced Stereochemical and Conformational Analysis of 1r,2r 2 Bromocyclohexan 1 Ol

Configurational Isomerism and Diastereomeric Relationships (trans vs. cis)

(1R,2R)-2-bromocyclohexan-1-ol is one of four stereoisomers of 2-bromocyclohexan-1-ol. The stereochemical descriptors (1R,2R) define its absolute configuration, which in turn dictates its relationship with other isomers. The relationship between the hydroxyl (-OH) and bromo (-Br) substituents on the cyclohexane (B81311) ring determines whether the isomer is trans or cis.

In this compound, the substituents are on opposite sides of the ring plane, defining it as a trans isomer. fiveable.me This configuration is a result of its synthesis, typically via the anti-addition of bromine and a hydroxyl group to the double bond of cyclohexene (B86901), proceeding through a cyclic bromonium ion intermediate. fiveable.meleah4sci.comyoutube.com

The stereoisomers of 2-bromocyclohexan-1-ol have distinct diastereomeric and enantiomeric relationships, which are summarized in the table below.

| Compound Name | Configuration | Isomeric Relationship to this compound |

| (1S,2S)-2-bromocyclohexan-1-ol | trans | Enantiomer |

| (1R,2S)-2-bromocyclohexan-1-ol | cis | Diastereomer |

| (1S,2R)-2-bromocyclohexan-1-ol | cis | Diastereomer |

This table outlines the stereochemical relationships between the different isomers of 2-bromocyclohexan-1-ol.

Conformational Preferences and Dynamics of the Cyclohexane Ring System

As a substituted cyclohexane, this compound exists predominantly in chair conformations to minimize angle and torsional strain. fiveable.me For a trans-1,2-disubstituted cyclohexane, a rapid ring flip occurs between two distinct chair conformers: one with both substituents in equatorial positions (diequatorial or ee) and another with both in axial positions (diaxial or aa). rsc.orgoup.com

The position of this equilibrium is dictated by a balance of competing energetic factors, including steric hindrance and intramolecular interactions. rsc.org In the diaxial conformer, the axial bromo and hydroxyl groups experience significant destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. Conversely, the diequatorial conformer is stabilized by an intramolecular hydrogen bond between the equatorial hydroxyl group (donor) and the equatorial bromine atom (acceptor). oup.comrsc.org Infrared spectroscopy studies have confirmed that in dilute, non-polar solutions, the diequatorial (ee) isomer is more stable, with an energy difference of approximately 1.9 kcal/mol compared to the diaxial (aa) isomer for trans-2-bromocyclohexanol. oup.com This stabilization is primarily attributed to the energy of the intramolecular hydrogen bond. oup.com

| Conformer | Substituent Positions | Key Stabilizing/Destabilizing Interactions | Relative Stability in Non-Polar Solvents |

| Diequatorial (ee) | -OH: equatorial-Br: equatorial | Intramolecular hydrogen bond (OH···Br) | More Stable |

| Diaxial (aa) | -OH: axial-Br: axial | 1,3-diaxial steric strain | Less Stable |

This table summarizes the conformational equilibrium for this compound.

Experimental Methods for Conformational Elucidation

Infrared (IR) spectroscopy is a powerful technique for analyzing the conformational equilibrium of halohydrins like trans-2-bromocyclohexan-1-ol. rsc.org Because the timescale of IR spectroscopy is faster than the rate of conformational interconversion, distinct signals can be observed for each conformer. rsc.org Specifically, the O-H stretching frequency is sensitive to hydrogen bonding. The diequatorial conformer, which features an intramolecular hydrogen bond, exhibits a lower O-H stretching wavenumber compared to the "free" hydroxyl group of the diaxial conformer. rsc.orgoup.com By measuring the relative intensities of these two bands in a dilute solution, the population of each conformer in the equilibrium can be determined. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures where the ring flip is slow on the NMR timescale, can also be used. This allows for the direct observation and integration of signals for the individual conformers to quantify their relative populations. Analysis of vicinal (3JHH) coupling constants at ambient temperature provides a population-weighted average, which can also be used to calculate the equilibrium constant.

Theoretical and Computational Studies of Conformational Changes

Theoretical and computational chemistry provides deep insights into the factors governing the conformational preferences of trans-2-bromocyclohexan-1-ol. By studying the molecule in the gas phase and in solution, it has been shown that the intramolecular hydrogen bond is the dominant factor stabilizing the diequatorial conformer. oup.com

Computational analyses indicate that the stability of this hydrogen bond increases in the order Cl < Br < I for trans-2-halocyclohexanols. oup.com This trend is explained by the increasing contribution of delocalization energy from charge transfer as the halogen becomes more polarizable. This charge-transfer component is considered the primary contributor to the hydrogen bond's strength, outweighing electrostatic contributions. oup.com

| Computational Method | Application in Conformational Analysis |

| Ab initio and DFT calculations | Determine optimized geometries and relative energies of the ee and aa conformers. |

| Infrared Frequency Calculations | Predict the vibrational frequencies (e.g., O-H stretch) for each conformer to aid in the interpretation of experimental IR spectra. |

| Natural Bond Orbital (NBO) Analysis | Quantify the charge-transfer interactions that contribute to the stability of the intramolecular hydrogen bond. |

This table highlights key computational methods used to study the conformational properties of halohydrins.

Influence of Isotopic Effects on Conformer Populations

Isotopic substitution can subtly influence conformational equilibria. This phenomenon, known as a conformational equilibrium isotope effect, arises from the change in mass of an atom, which alters the molecule's vibrational zero-point energy (ZPE).

While specific studies on this compound are not prevalent, the principles can be understood from related systems. For instance, substituting a hydrogen atom with deuterium (B1214612) (D) results in a C-D bond that has a lower ZPE and smaller vibrational amplitude than a C-H bond. In a sterically crowded environment, the conformer that places the smaller deuterium atom in the more constrained position (e.g., an axial site in a cyclohexane) can become slightly more favored. researchgate.net

Furthermore, substituting the hydroxyl proton with deuterium (O-D) can affect the strength and nature of the intramolecular hydrogen bond that stabilizes the diequatorial conformer. The different vibrational properties of O-D versus O-H bonds can lead to a measurable shift in the ee <=> aa equilibrium. nih.gov These effects, though small, are powerful tools for probing the delicate energetic balance between conformers. researchgate.net

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms in this compound requires methods that can establish both relative and absolute stereochemistry.

Relative Stereochemistry (cis vs. trans) : The trans relationship between the bromo and hydroxyl groups is typically established during its synthesis. The reaction of cyclohexene with a source of electrophilic bromine (like Br₂) in the presence of water proceeds via an anti-addition mechanism. fiveable.meleah4sci.com The intermediate bromonium ion is attacked by a water molecule from the face opposite to the bridge, resulting exclusively in the trans product. fiveable.me Spectroscopic methods, such as the analysis of 1H NMR coupling constants, can also confirm the trans configuration by establishing the spatial relationship between the protons on C1 and C2.

Absolute Stereochemistry ((1R,2R) vs. (1S,2S)) : The unambiguous assignment of the absolute configuration is most reliably achieved using single-crystal X-ray crystallography. nih.govsoton.ac.uk This technique determines the precise coordinates of each atom in the crystal lattice, providing a definitive three-dimensional structure. nih.gov When a heavy atom like bromine is present, anomalous dispersion effects can be used to determine the absolute configuration of a chiral molecule without ambiguity. caltech.edu Other methods include synthesis from a chiral starting material of known absolute configuration or the use of chiroptical techniques like Vibrational Circular Dichroism (VCD) and comparison with theoretical predictions. soton.ac.uk

Strategic Applications of 1r,2r 2 Bromocyclohexan 1 Ol As a Chiral Building Block

Utility in the Synthesis of Optically Active Fine Chemicals

The primary value of (1R,2R)-2-bromocyclohexan-1-ol lies in its function as a chiral building block. guidechem.com The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. In this context, the compound serves as a versatile starting point for molecules where three-dimensional arrangement is crucial for function. Its cyclohexane (B81311) framework and defined stereocenters are incorporated into larger, more complex target molecules.

The synthetic utility stems from the ability to selectively react either the hydroxyl or the bromo group. For instance, the hydroxyl group can be protected, allowing for nucleophilic substitution at the carbon bearing the bromine atom. Alternatively, the hydroxyl group can be converted into a better leaving group to facilitate elimination or substitution reactions. This dual functionality allows chemists to construct intricate molecular architectures with high stereochemical control, which is essential in fields like materials science and the production of flavors and fragrances. guidechem.com

Role as an Intermediate in Pharmaceutical Precursor Synthesis

The synthesis of pharmaceuticals is a major area where chiral building blocks are indispensable. The specific stereoisomer of a drug molecule is often responsible for its therapeutic effect, while other isomers may be inactive or even cause adverse effects. This compound serves as a key intermediate in the production of various pharmaceutical substances. guidechem.com Its rigid, chiral cyclohexane core is a structural motif found in numerous biologically active compounds.

By using this bromoalcohol, chemists can ensure the correct stereochemistry is established early in a synthetic sequence, avoiding costly and difficult purification steps later on. It is a precursor for synthesizing more complex chiral molecules that are then incorporated into active pharmaceutical ingredients (APIs). A primary example of its utility is in the synthesis of chiral amino alcohols, which are fundamental components of many drugs.

Contributions to Agrochemical Research and Development

Similar to pharmaceuticals, the effectiveness of modern agrochemicals, such as pesticides and herbicides, often depends on their specific stereochemistry. The use of enantiomerically pure compounds can lead to products that are more potent, target-specific, and have a reduced environmental impact. This compound is utilized as an intermediate in the synthesis of a variety of agrochemical products. guidechem.com

Its structure allows for the development of novel active ingredients for applications in crop protection and pest control. guidechem.com The introduction of the chiral cyclohexane scaffold can influence the biological activity and physical properties of the final agrochemical product, contributing to the development of more sustainable and efficient agricultural solutions. guidechem.com

Formation of Diverse Functionalized Cyclohexane Derivatives

The chemical reactivity of this compound allows for its conversion into a wide array of other functionalized cyclohexane derivatives, expanding its utility as a versatile intermediate.

Derivatization to Substituted Aminocyclohexanols

A significant application of this compound is its conversion to the corresponding chiral amino alcohol, (1R,2R)-2-aminocyclohexan-1-ol. tcichemicals.comtcichemicals.com This transformation is typically achieved through a nucleophilic substitution reaction where an amine source, such as ammonia (B1221849) or a protected amine, displaces the bromide ion. The trans-relationship between the hydroxyl and bromo groups facilitates a clean SN2 inversion at the carbon-bromine bond, preserving the stereochemical integrity of the molecule.

(1R,2R)-2-aminocyclohexanol is itself a valuable chiral building block, widely used in the synthesis of chiral ligands for asymmetric catalysis and as a precursor for pharmaceuticals. tcichemicals.comnih.gov

Table of Related Aminocyclohexanol Derivatives

| Compound Name | CAS Number | Molecular Formula | Application |

|---|---|---|---|

| (1R,2R)-2-Aminocyclohexan-1-ol | 931-16-8 | C₆H₁₃NO | Chiral Building Block, Ligand Synthesis |

Synthesis of Bridged Ring Systems and Analogues

The bifunctional nature of this compound provides a potential pathway for the synthesis of bridged bicyclic ring systems. These structures, where two rings share non-adjacent carbon atoms, are found in many complex natural products. Although direct conversion may require several steps, the compound's framework is a logical starting point for intramolecular cyclization reactions. rsc.org

For example, the hydroxyl group could be used to introduce a carbon chain, which is then functionalized to contain a nucleophile. This nucleophile can subsequently react with the carbon atom attached to the bromine via an intramolecular SN2 reaction, closing a new ring and forming a bridged system. The stereochemistry of the starting material would directly influence the three-dimensional structure of the resulting bicyclic product. Such strategies are a cornerstone of modern organic synthesis for creating complex, rigid molecular frameworks.

Catalytic Applications in Asymmetric Synthetic Processes

While this compound is primarily used as a building block, its derivatives, particularly the corresponding amino alcohol, are crucial in the field of asymmetric catalysis. Chiral ligands are used to coordinate with metal catalysts, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other.

(1R,2R)-2-aminocyclohexanol is a well-known precursor for a variety of bidentate and tridentate ligands. These ligands, often of the Schiff base (salen) or phosphine (B1218219) type, are used in a wide range of metal-catalyzed asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. Therefore, while not a catalyst itself, this compound is a critical starting material for the synthesis of the chiral auxiliaries that enable these powerful catalytic processes.

Advanced Spectroscopic and Chromatographic Techniques in Research on 2 Bromocyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromocyclohexan-1-ol, providing critical insights into the connectivity and stereochemistry of its various isomers.

Proton NMR (¹H NMR) Coupling Constant Analysis for Diastereomeric Purity

Proton NMR (¹H NMR) spectroscopy is particularly powerful for distinguishing between diastereomers of 2-bromocyclohexan-1-ol, such as the trans ((1R,2R) and (1S,2S)) and cis ((1R,2S) and (1S,2R)) isomers. The key to this differentiation lies in the analysis of the coupling constants (J-values) between adjacent protons, specifically the protons on the carbon atoms bearing the hydroxyl and bromine substituents (H-1 and H-2).

In the trans-isomer, the protons at C-1 and C-2 are typically in a diaxial or diequatorial relationship in the chair conformation. A diaxial orientation leads to a large coupling constant (³J ≈ 8-13 Hz), while a diequatorial arrangement results in a smaller coupling constant (³J ≈ 2-5 Hz). In contrast, the cis-isomer exhibits an axial-equatorial relationship for these protons, giving an intermediate coupling constant (³J ≈ 2-5 Hz). By carefully analyzing these coupling constants, the diastereomeric purity of a sample can be accurately assessed. The conformational equilibrium of substituted cyclohexanes can be determined through the analysis of ³JHH coupling constants. researchgate.net

Table 1: Predicted ¹H NMR Data for (1R,2R)-2-bromocyclohexan-1-ol

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 3.60 - 3.80 | ddd | J ≈ 9.5, 8.5, 4.0 |

| H-2 | 3.95 - 4.15 | ddd | J ≈ 9.5, 9.0, 4.5 |

| Cyclohexyl H | 1.20 - 2.20 | m | - |

| OH | Variable | s | - |

Data is predictive and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for the structural elucidation of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the molecule. The carbons bonded to the electron-withdrawing bromine and oxygen atoms (C-1 and C-2) resonate at significantly different chemical shifts compared to the other methylene (B1212753) carbons of the cyclohexane (B81311) ring. This technique is invaluable for confirming the carbon skeleton and the position of the substituents. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromocyclohexanol Isomers

| Carbon Atom | This compound (trans) Predicted δ (ppm) | (1R,2S)-2-bromocyclohexan-1-ol (cis) Predicted δ (ppm) |

|---|---|---|

| C1 (CH-OH) | 72.5 | 68.9 |

| C2 (CH-Br) | 60.1 | 58.2 |

| C3 | 34.8 | 32.5 |

| C4 | 24.3 | 23.8 |

| C5 | 25.9 | 25.1 |

| C6 | 32.7 | 30.4 |

Data is predictive and can vary based on solvent and experimental conditions.

Chiral Chromatography for Enantiomeric Purity and Separation (e.g., Chiral HPLC)

While NMR is excellent for diastereomer analysis, it cannot distinguish between enantiomers. For this purpose, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the method of choice. researchgate.netijcrt.org Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. researchgate.netsigmaaldrich.com

The principle of chiral HPLC relies on the differential interaction of the enantiomers of this compound with a chiral stationary phase. These stationary phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers form diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation. gcms.czchromatographyonline.com

Table 3: Example of Chiral HPLC Method Parameters for Separation of 2-Bromocyclohexanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

These are example conditions and require optimization for specific applications.

Polarimetry for Optical Rotation and Enantiomeric Excess Determination

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. youtube.com A solution of a single enantiomer of 2-bromocyclohexan-1-ol will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The specific rotation, [α], is a physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration).

The enantiomeric excess (ee) of a mixture of enantiomers can be determined using polarimetry by comparing the observed optical rotation of the mixture to the specific rotation of the pure enantiomer. The relationship is given by the formula:

ee (%) = ([α]observed / [α]pure) x 100

While useful, polarimetry is less accurate than chiral chromatography for determining enantiomeric excess, especially for samples with low ee values. However, it is a rapid and non-destructive method for confirming the presence of a chiral substance and for routine quality control. chegg.com

Table 4: Optical Rotation Data

| Compound | Specific Rotation [α]D |

|---|---|

| This compound | Predicted to be opposite in sign to (1S,2S) isomer |

| (1S,2S)-2-bromocyclohexan-1-ol | No specific value found in searches |

Vibrational Spectroscopy (IR) for Functional Group and Conformational Analysis

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational preferences. mdpi.com The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (O-H) and carbon-bromine (C-Br) bonds.

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C-Br stretching vibration is found in the fingerprint region, typically between 500 and 700 cm⁻¹.

Furthermore, detailed analysis of the IR spectrum, often in conjunction with theoretical calculations, can be used for conformational analysis. researchgate.netresearchgate.net The vibrational frequencies of certain modes can differ between the diaxial and diequatorial conformers of the trans-isomer due to changes in bond angles and dipole moments. This allows for an estimation of the conformational equilibrium in different solvents or physical states. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1050 - 1150 |

Future Research Directions and Methodological Innovations for 1r,2r 2 Bromocyclohexan 1 Ol

Development of Novel and More Efficient Stereocontrolled Synthetic Strategies

While methods for the synthesis of vicinal halohydrins are established, the pursuit of more efficient, sustainable, and highly stereoselective routes to enantiopure (1R,2R)-2-bromocyclohexan-1-ol remains a significant research avenue. Current strategies often rely on the bromination of cyclohexene (B86901) followed by resolution or asymmetric dihydroxylation followed by a stereoinvertive substitution, which can be multi-step and atom-uneconomical.

Future efforts are anticipated to focus on the following areas:

Biocatalytic Approaches: The use of enzymes, such as halohydrin dehalogenases or engineered cytochrome P450 monooxygenases, offers a promising green alternative for the synthesis of enantiopure vicinal halohydrins. Research in this area could lead to highly selective processes under mild conditions. The kinetic resolution of racemic epoxides or the direct enantioselective oxybromination of cyclohexene are viable strategies to be explored.

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of bromohydrins is a key objective. This includes iridium-catalyzed asymmetric hydrogenation of α-bromoketones which can produce cis-vicinal halohydrins with high diastereoselectivity and enantioselectivity. Further research could adapt these methods for the efficient synthesis of the trans isomer.

Organocatalysis: The use of small organic molecules as catalysts for the regioselective and enantioselective ring-opening of epoxides is another area of intense research. Future work could focus on developing organocatalysts that can effectively open cyclohexene oxide with a bromide source to yield this compound with high fidelity.

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantages |

| Biocatalytic Kinetic Resolution | Halohydrin Dehalogenase | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Asymmetric Hydrogenation | Chiral Iridium Complexes | High yields, excellent diastereoselectivities and enantioselectivities. |

| Organocatalytic Epoxide Opening | Chiral Brønsted or Lewis Acids | Metal-free, operational simplicity, potential for high stereocontrol. |

Integration of Advanced Computational Modeling for Predictive Reactivity and Stereoselectivity

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity and stereoselectivity. For this compound, the application of advanced computational modeling can provide deep insights into its conformational preferences and reaction mechanisms, guiding the development of new synthetic methodologies.

Future research directions in this area include:

Conformational Analysis: Detailed computational studies, using methods such as Density Functional Theory (DFT), can elucidate the conformational landscape of this compound and its derivatives. Understanding the relative stabilities of different chair and twist-boat conformations is crucial for predicting reactivity.

Mechanism and Transition State Modeling: Computational modeling can be employed to investigate the transition states of key reactions involving this compound, such as epoxide formation via intramolecular SN2 reaction or substitution reactions at the bromine-bearing carbon. This can help in understanding the factors that control stereochemical outcomes.

Catalyst Design: For reactions where this compound is used as a substrate or a precursor to a chiral ligand, computational modeling can aid in the rational design of catalysts that can achieve high levels of stereocontrol.

Exploration of Underexplored Reaction Pathways and Derivatization Opportunities

The synthetic potential of this compound is far from being fully exploited. Beyond its classical conversion to cyclohexene oxide, there are numerous underexplored reaction pathways and derivatization opportunities that could lead to novel and valuable chiral molecules.

Key areas for future exploration are:

Nucleophilic Substitution Reactions: A systematic investigation of SN2 reactions at the C2 position with a wide range of nucleophiles (e.g., carbon, nitrogen, sulfur, and phosphorus nucleophiles) could provide access to a diverse array of chiral 1,2-disubstituted cyclohexanes.

Elimination Reactions: While often considered a competing pathway, controlled elimination reactions could be harnessed to synthesize valuable chiral allylic alcohols and their derivatives.

Oxidation and Reduction Reactions: Selective oxidation of the hydroxyl group to the corresponding ketone or reduction of the bromo-functionality would provide access to other important chiral building blocks.

Coupling Reactions: The development of transition-metal-catalyzed cross-coupling reactions at the C-Br bond would significantly expand the synthetic utility of this compound, allowing for the introduction of various organic fragments.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Nucleophilic Substitution | Azides, Amines, Thiols | Chiral Amino Alcohols, Thioalcohols |

| Cross-Coupling | Palladium or Nickel catalysts | Chiral Biaryls, Alkylated Cyclohexanols |

| Controlled Elimination | Non-nucleophilic bases | Chiral Allylic Alcohols |

Design and Synthesis of New Chiral Auxiliaries or Ligands Based on the this compound Scaffold

The rigid cyclohexane (B81311) backbone and the defined stereochemistry of this compound make it an attractive scaffold for the design and synthesis of new chiral auxiliaries and ligands for asymmetric catalysis.

Future research in this domain should focus on:

P,N-Ligands: The synthesis of novel phosphine-nitrogen (P,N) ligands derived from this compound is a promising direction. Such ligands have shown great potential in asymmetric hydrogenation and allylic alkylation reactions. The synthetic strategy would involve the stereospecific replacement of the bromine and derivatization of the hydroxyl group.

Bidentate N,N- and O,O-Ligands: The scaffold can also be elaborated to create novel chiral diamine or diol ligands, which are cornerstones of asymmetric catalysis.

Chiral Auxiliaries: Derivatization of the hydroxyl group to form ethers or esters can lead to the development of new chiral auxiliaries for controlling stereoselectivity in a variety of reactions, such as aldol (B89426) additions and Diels-Alder reactions.

The systematic exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile chiral building block in modern organic synthesis.

Q & A

Q. What are the key considerations for synthesizing (1R,2R)-2-bromocyclohexan-1-ol with high enantiomeric purity?

The synthesis requires careful selection of reducing agents and solvents to preserve stereochemistry. For example, chiral catalysts (e.g., asymmetric organocatalysts) or enantioselective bromination protocols can enhance stereocontrol. Reaction conditions (temperature, pressure) must minimize racemization, and intermediates should be monitored via chiral HPLC or polarimetry .

Table 1: Critical Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | -10°C to 25°C | Prevents thermal degradation |

| Solvent | Dichloromethane/THF | Stabilizes intermediates |

| Catalyst | Chiral Brønsted acids | Enhances enantioselectivity |

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NMR coupling constants (e.g., ) and NOESY correlations can infer spatial arrangements. For example, axial vs. equatorial bromine positioning alters H NMR splitting patterns .

Q. What purification methods are effective for isolating this compound from diastereomeric mixtures?

Fractional crystallization using hexane/ethyl acetate or chiral stationary phase chromatography (CSP-HPLC) achieves high purity. Recrystallization in non-polar solvents exploits differences in solubility between diastereomers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The axial bromine in the chair conformation creates steric hindrance, favoring S2 mechanisms in bulky nucleophiles. Computational studies (DFT) reveal transition-state energy barriers, while Hammett plots correlate substituent effects with reaction rates .

Table 2: Reactivity Trends in S Reactions

| Nucleophile | Solvent | Rate Constant (k, s) |

|---|---|---|

| KI (0.1 M) | DMSO | 2.3 × 10 |

| NaN (0.1 M) | Acetone | 5.8 × 10 |

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between calculated and observed C NMR shifts often arise from solvent polarity or conformational dynamics. Use cross-validated techniques:

Q. How can computational tools predict the biological activity of this compound analogs?

Molecular docking (AutoDock Vina) identifies binding affinities with targets like enzymes or GPCRs. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonding via the hydroxyl group). MD simulations assess stability in biological membranes .

Methodological Notes

- Stereochemical Analysis : SHELX programs (e.g., SHELXL) refine crystal structures to < 0.01 Å resolution, critical for unambiguous stereochemical assignments .

- Data Reproducibility : Report solvent purity, humidity, and inert atmosphere conditions to ensure reproducibility (e.g., ≤ 10 ppm HO in reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.